molecular formula C16H22Cl2N2O B2638569 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride CAS No. 107418-22-4

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride

Cat. No.: B2638569
CAS No.: 107418-22-4
M. Wt: 329.27
InChI Key: LPVUODKKDACXRD-UHFFFAOYSA-N
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Description

It is cataloged as a building block for drug discovery and material science applications, with a molecular formula inferred as C₁₆H₂₀Cl₂N₂O based on structural analogs (e.g., ). Its dihydrochloride form enhances solubility and stability for experimental use .

Properties

IUPAC Name

2-[4-[4-(2-aminoethyl)phenoxy]phenyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18;;/h1-8H,9-12,17-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPMWRWDMYDFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(2-aminoethyl)phenol with 4-bromophenylacetonitrile, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, yielding reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of substituted phenyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and oxidizing or reducing agents (e.g., potassium permanganate, hydrogen gas) . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacology

This compound has been investigated for its potential neuropharmacological effects. It acts as a serotonin receptor modulator, which may be beneficial in treating mood disorders. Research indicates that compounds with similar structures can influence serotonin pathways, potentially leading to antidepressant effects .

Antidepressant Research

A study published in Pharmacology Biochemistry and Behavior examined the efficacy of structurally related compounds in alleviating depression-like symptoms in animal models. The results suggested that these compounds could enhance serotonergic transmission, supporting their use as antidepressants .

Psychostimulant Effects

Research has also explored the compound's stimulatory effects on the central nervous system (CNS). It has been noted that similar phenylalkylamines can exhibit properties akin to amphetamines, which may lead to increased dopamine release . This aspect is crucial for developing treatments for attention-deficit hyperactivity disorder (ADHD).

Case Studies

Study TitleYearFindings
"Neuropharmacological Effects of Phenylalkylamines"2020Demonstrated enhanced mood and cognitive function in rodent models using similar compounds.
"Serotonin Modulation and Its Implications"2021Identified potential pathways for antidepressant effects through serotonin receptor interactions.
"Stimulant Properties of New Psychoactive Substances"2022Highlighted the stimulant-like effects of compounds structurally related to 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from simpler amines and phenolic compounds. Various methods have been documented, including:

  • Refluxing with Amines : Utilizing amines with phenolic precursors under acidic conditions.
  • Use of Catalysts : Employing palladium or nickel catalysts to facilitate coupling reactions.

These synthetic routes are essential for producing derivatives that may enhance pharmacological properties or reduce side effects.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Studies have indicated that while it exhibits beneficial pharmacological effects, there are also risks associated with high doses, including neurotoxicity and cardiovascular effects .

Mechanism of Action

The mechanism of action of 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride involves its interaction with molecular targets such as TAAR1. This receptor is associated with several neuropsychiatric disorders, and the compound’s activation of TAAR1 suggests potential therapeutic applications in conditions with increased dopaminergic function, such as schizophrenia. The molecular pathways involved include modulation of neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylalkylamine Derivatives

a) 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)
  • Structure : Features methoxy and methyl substituents on the phenyl ring.
  • Key Differences: Lacks the biphenoxy backbone and secondary aminoethyl group of the target compound.
  • Applications : Studied for biased agonism at serotonin receptors (5-HT₂), with reduced selectivity compared to bulkier analogs .
b) 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T, 1e)
  • Structure : Contains a methylthio (-SMe) group instead of methyl.
c) 2-(((2,5-Dimethoxy-4-(methylthio)phenethyl)amino)methyl)phenol Hydrochloride (25T-NBOH, 2a)
  • Structure: Incorporates a phenol-NBOH moiety, which enhances receptor binding affinity.
  • Key Differences: The hydroxyl group and benzylamine substitution differentiate its pharmacodynamics from the target compound’s symmetrical aminoethyl-phenoxy design .

Phenoxy-Linked Analogs

a) 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine Hydrochloride ()
  • Structure: Substituted with a methoxyphenoxy group.
  • Key Differences: Smaller molecular weight (C₁₅H₁₈ClNO₂, 279.77 g/mol) and single phenoxy linkage vs. the target’s biphenoxy core. Reduced aminoethyl groups may lower basicity .
b) 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine Dihydrochloride ()
  • Structure : Contains a pyrrolidine-ethoxy substituent.

Dihydrochloride Salts with Varied Cores

a) 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Dihydrochloride ()
  • Structure : Morpholine core with dimethyl substitutions.
  • Key Differences: The morpholine ring increases polarity and solubility but lacks aromaticity, reducing π-π stacking interactions possible in the target compound’s biphenoxy system .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₆H₂₀Cl₂N₂O* ~335.25* Biphenoxy, dual aminoethyl Likely serotonin receptor modulation; high solubility due to dihydrochloride
2C-D (1b) C₁₁H₁₈ClNO₂ 231.72 2,5-Dimethoxy, 4-methyl Serotonergic agonist with moderate selectivity
25T-NBOH (2a) C₁₇H₂₂ClNO₃S 355.88 Methylthio, NBOH group High-affinity 5-HT₂A binding; hallucinogenic potential
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine HCl () C₁₅H₁₈ClNO₂ 279.77 Methoxyphenoxy Limited solubility vs. dihydrochloride salts
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine diHCl () C₁₄H₂₄Cl₂N₂O 307.26 Pyrrolidine-ethoxy Enhanced steric effects for receptor selectivity

*Inferred based on structural analogs.

Research Implications

  • Target Compound: Its symmetrical design and dihydrochloride form suggest utility in in vitro assays requiring high solubility. The biphenoxy structure may confer unique receptor interaction profiles compared to mono-phenoxy analogs.
  • Structural Trends : Addition of sulfur (e.g., methylthio in 2C-T) or cyclic amines (e.g., pyrrolidine in ) modifies lipophilicity and binding kinetics, critical for CNS-targeting drugs.

Biological Activity

The compound 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22Cl2N2OC_{16}H_{22}Cl_2N_2O. The compound features a phenoxy group linked to an ethylamine moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells .
  • Protein Degradation : It has been suggested that the compound could serve as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development, facilitating targeted protein degradation .

Biological Activity Data

A summary of the biological activity findings is presented in the table below:

Activity Type Effect Observed Reference
AntitumorInhibition of cell proliferation in cancer cell lines
Neurotransmitter ModulationPotential modulation of serotonin and dopamine receptors
Protein DegradationRole as a linker in PROTAC development

Case Study 1: Antitumor Effects

In a study examining the antitumor properties of related phenoxy compounds, it was found that they significantly inhibited the growth of human epidermoid carcinoma cells (KB cells). The mechanism involved cell cycle arrest at the S and G2/M phases, leading to reduced DNA content after prolonged exposure . This suggests that this compound may exhibit similar properties.

Case Study 2: Neuropharmacology

Another investigation into compounds with structural similarities indicated potential effects on mood regulation through serotonin receptor modulation. These findings support the hypothesis that this compound might be explored for neuropharmacological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Alkylation : Coupling phenolic intermediates using base-catalyzed nucleophilic substitution (e.g., KOH in ethanol) to form the diphenylether backbone .

Reduction : Converting nitro or ketone intermediates to amines using NaBH₄ or LiAlH₄ under anhydrous conditions .

Salt Formation : Treating the free base with HCl in ethanol to precipitate the dihydrochloride salt .

  • Critical Factors : Temperature control during reduction (~0–5°C) minimizes side reactions, while stoichiometric HCl ensures complete salt formation. Typical yields range from 60–75% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for research-grade material .
  • NMR : ¹H/¹³C NMR confirms amine protonation and aromatic substitution patterns (e.g., δ 2.8–3.2 ppm for –CH₂NH₂ groups) .
  • Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion peaks [M+H]⁺ and salt adducts .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation and hygroscopic degradation .
  • Stability : Shelf life ≥2 years when stored correctly; monitor via periodic HPLC to detect decomposition (e.g., amine oxidation to nitriles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in ¹H NMR signals may arise from:

  • Tautomerism : Amine protonation states or solvent-dependent shifts (e.g., DMSO vs. CDCl₃) .
  • Impurity Interference : Trace solvents (e.g., EtOAc) overlapping with aromatic signals. Use deuterated solvents and 2D NMR (COSY, HSQC) for unambiguous assignments .
    • Validation : Cross-reference with high-resolution MS and elemental analysis to confirm molecular formula .

Q. What experimental designs are suitable for studying this compound’s interaction with biological targets?

  • In Vitro Assays :

  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity for adrenergic/serotonergic receptors .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) to track intracellular accumulation via flow cytometry .
    • Controls : Include positive/negative controls (e.g., known agonists/antagonists) and assess cytotoxicity (MTT assay) .

Q. How does pH affect the compound’s stability in aqueous solutions, and how can degradation pathways be mitigated?

  • Stability Testing :

  • pH Range : Test buffered solutions (pH 3–9) at 37°C. Instability occurs above pH 7 due to amine deprotonation and oxidation .
  • Degradation Products : LC-MS identifies byproducts (e.g., quinone formation from phenolic oxidation) .
    • Mitigation : Use antioxidants (e.g., ascorbic acid) and store solutions at pH 4–6 under refrigeration .

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